trans-4-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
trans-4-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-chloroindole with acetic anhydride to form the acetylated indole intermediate. This intermediate is then reacted with trans-4-aminomethylcyclohexanecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-4-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a palladium catalyst.
Substitution: The chloro group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound with hydrogenated indole rings.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
trans-4-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-4-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloroindole: Shares the indole moiety but lacks the cyclohexane and carboxylic acid groups.
trans-4-aminomethylcyclohexanecarboxylic acid: Contains the cyclohexane and carboxylic acid groups but lacks the indole moiety.
Uniqueness
trans-4-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid is unique due to the combination of the indole moiety, cyclohexane ring, and carboxylic acid group. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[[2-(4-chloroindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-15-2-1-3-16-14(15)8-9-21(16)11-17(22)20-10-12-4-6-13(7-5-12)18(23)24/h1-3,8-9,12-13H,4-7,10-11H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPQSIGWUVSLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C=CC3=C2C=CC=C3Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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